Ethyl {2-[(3-cyclohexylpropanoyl)amino]-1,3-thiazol-4-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-[2-(3-CYCLOHEXYLPROPANAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the cyclohexyl group adds to its structural complexity and potential biological activity.
Vorbereitungsmethoden
The synthesis of ETHYL 2-[2-(3-CYCLOHEXYLPROPANAMIDO)-1,3-THIAZOL-4-YL]ACETATE can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetate with a thiazole derivative under specific reaction conditions. The process typically requires a catalyst and may involve steps such as cyclization and amide formation. Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
ETHYL 2-[2-(3-CYCLOHEXYLPROPANAMIDO)-1,3-THIAZOL-4-YL]ACETATE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Wissenschaftliche Forschungsanwendungen
ETHYL 2-[2-(3-CYCLOHEXYLPROPANAMIDO)-1,3-THIAZOL-4-YL]ACETATE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of ETHYL 2-[2-(3-CYCLOHEXYLPROPANAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The cyclohexyl group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-[2-(3-CYCLOHEXYLPROPANAMIDO)-1,3-THIAZOL-4-YL]ACETATE can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Thiazole derivatives: Compounds containing the thiazole ring, known for their biological activities.
Cyclohexyl compounds: Compounds containing the cyclohexyl group, often studied for their structural and functional properties. The uniqueness of ETHYL 2-[2-(3-CYCLOHEXYLPROPANAMIDO)-1,3-THIAZOL-4-YL]ACETATE lies in its combined structural features, which may contribute to its distinct biological and chemical properties
Eigenschaften
Molekularformel |
C16H24N2O3S |
---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
ethyl 2-[2-(3-cyclohexylpropanoylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H24N2O3S/c1-2-21-15(20)10-13-11-22-16(17-13)18-14(19)9-8-12-6-4-3-5-7-12/h11-12H,2-10H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
NMKCGWABIPCURG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.